tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₈N₂O₃. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic structure, and contains a tert-butyl group and a hydroxycarbamimidoyl functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Bicyclo[1.1.1]pentane Derivation: : The bicyclic core structure can be synthesized through various methods, including the cyclization of appropriate precursors.
Functional Group Addition: : The hydroxycarbamimidoyl group is introduced through a reaction involving the intermediate bicyclic compound and a suitable reagent, such as hydroxylamine.
Tert-Butylation:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: : It could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: : This compound lacks the hydroxycarbamimidoyl group, resulting in different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: : This compound has a hydroxymethyl group instead of the hydroxycarbamimidoyl group, leading to different chemical properties and uses.
These comparisons highlight the uniqueness of This compound
Properties
CAS No. |
2225181-87-1 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h15H,4-6H2,1-3H3,(H2,12,13) |
InChI Key |
SCSGEZRXPDGOCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
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